molecular formula C17H21N5 B1204259 N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine

N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine

Cat. No. B1204259
M. Wt: 295.4 g/mol
InChI Key: SQVRTCIIPOPEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Reactivity and Synthesis

  • N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine and its derivatives show varied reactivity, useful in synthesizing different organic compounds. For instance, its amino group reacts differently with carbonyl compounds to form various derivatives, indicating its versatile reactivity in chemical synthesis (Mironovich & Shcherbinin, 2014).
  • The compound's structure enables the formation of hydrogen-bonded chains, as observed in different derivatives. This property is crucial in understanding molecular interactions and designing new materials (Trilleras et al., 2008).

Biological Properties

  • Some pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant antiproliferative and proapoptotic effects in cancer cell lines. These compounds interact with cellular processes, including Src phosphorylation and BCL2 gene inhibition, making them potential candidates for cancer therapy (Carraro et al., 2006).
  • Certain derivatives also exhibit potent inhibitory activity against cyclooxygenase-2, an enzyme involved in inflammation. This suggests potential applications in anti-inflammatory and analgesic drug development (Devesa et al., 2004).

Potential Drug Discovery

  • Pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their affinity to adenosine receptors, important in various physiological processes. This highlights their potential in drug discovery, especially for neurological and cardiovascular diseases (Harden et al., 1991).
  • Additionally, these compounds have shown promise in psoriasis treatment. Their inhibition of FMS-like tyrosine kinase 3 (FLT3) and efficacy in psoriatic animal models point to their therapeutic potential in autoimmune diseases (Li et al., 2016).

properties

Product Name

N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

N-tert-butyl-6-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-5-14-19-15(21-17(2,3)4)13-11-18-22(16(13)20-14)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3,(H,19,20,21)

InChI Key

SQVRTCIIPOPEAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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